molecular formula C7H8N4O B14511435 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 62812-17-3

2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B14511435
CAS No.: 62812-17-3
M. Wt: 164.16 g/mol
InChI Key: FURIJCYKGMPGFA-UHFFFAOYSA-N
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Description

2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriately substituted pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazolo[4,5-d]pyrimidine ring.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as receptor tyrosine kinases and adenosine kinase, which play crucial roles in cell signaling and metabolism . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects.

Comparison with Similar Compounds

2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

62812-17-3

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,7-dimethyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)12-5)11-7(8)9-3/h1-2H3,(H2,8,9,11)

InChI Key

FURIJCYKGMPGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=C(O2)C

Origin of Product

United States

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